REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([NH2:12])=[O:11])=[CH:5][CH:4]=1)#[N:2].N.[H][H].[K+].[Br-]>CO.[Ni]>[NH2:12][C:10]([CH2:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:1][NH2:2])=[CH:4][CH:5]=1)=[O:11] |f:3.4|
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)CC(=O)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
Amide-C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
10° C
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
DISTILLATION
|
Details
|
excess ammonia was distilled off with the solvent
|
Type
|
CUSTOM
|
Details
|
the non-basic impurities were removed by etherification
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
TEMPERATURE
|
Details
|
with external cooling
|
Type
|
EXTRACTION
|
Details
|
exhaustively extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether solution was dried over caustic potash
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with a few drops of ether and suction
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
610 mg (100% of theory) of colourless crystals were obtained
|
Name
|
|
Type
|
|
Smiles
|
NC(=O)CC1=CC=C(C=C1)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |